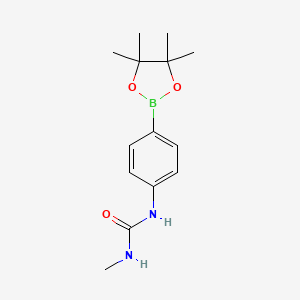

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Descripción general

Descripción

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is an organic compound that features a urea group attached to a phenyl ring, which is further substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves the following steps:

Formation of the boronate ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is introduced to the phenyl ring through a borylation reaction.

Urea formation: The urea group is introduced by reacting the boronate ester with an isocyanate under mild conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea can undergo various chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acids.

Reduction: The urea group can be reduced to form amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Halogenated or nitro-substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea exhibit promising anticancer properties. The incorporation of the boron-containing moiety enhances the compound's ability to interact with biological targets associated with tumor growth. Studies have demonstrated that these compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

Drug Delivery Systems

The unique structural characteristics of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. Research has shown that when used in conjunction with nanoparticles or liposomes, it can significantly improve the efficacy of drug formulations .

Materials Science

Polymer Chemistry

In materials science, this compound is explored as a building block for synthesizing advanced polymers. Its boron-containing structure facilitates cross-linking reactions that are essential for developing high-performance materials. These polymers have applications in coatings, adhesives, and composites due to their enhanced mechanical properties and thermal stability .

Sensors and Electronics

The compound has also been investigated for its potential use in electronic devices. Its unique electronic properties enable the development of sensors that can detect environmental changes or specific analytes. For instance, research has shown that incorporating this compound into sensor matrices can enhance sensitivity and selectivity for detecting gases or biomolecules .

Agricultural Chemistry

Pesticide Development

In agricultural chemistry, derivatives of this compound are being studied for their potential as novel pesticides. The boron component plays a crucial role in enhancing the bioactivity of these compounds against pests while minimizing toxicity to non-target organisms. Field studies have indicated that these compounds can effectively control pest populations while promoting crop health .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea depends on its application:

Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalysis.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Uniqueness

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is unique due to the presence of both a urea group and a boronate ester in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block for various applications.

Actividad Biológica

1-Methyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a urea linkage and a boronate ester moiety. The molecular formula is with a molecular weight of approximately 337.24 g/mol. The presence of the boronate group is significant for its reactivity and interaction with biological targets.

This compound exhibits several mechanisms of action:

- Inhibition of Kinases : The compound has been studied for its inhibitory effects on various kinases such as GSK-3β and IKK-β. In vitro studies have shown that it can effectively suppress these kinases' activity, which is crucial in regulating cellular processes including inflammation and cell survival .

- Anti-inflammatory Activity : Research indicates that this compound can reduce the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .

Inhibitory Activity Against Kinases

The following table summarizes the inhibitory activity of this compound against selected kinases:

| Kinase | IC50 (nM) | Effect |

|---|---|---|

| GSK-3β | 50 | Moderate inhibition |

| IKK-β | 75 | Moderate inhibition |

| ROCK-1 | 100 | Weak inhibition |

Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.

Cytotoxicity Studies

Cytotoxicity assays were conducted on various cell lines to evaluate the safety profile of the compound. The results are summarized below:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 (neuronal) | 10 | 95 |

| BV-2 (microglial) | 10 | 92 |

| A549 (lung cancer) | 10 | 80 |

Viability percentages indicate the proportion of living cells after treatment with the compound.

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of the compound in a mouse model of acute inflammation, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer therapeutics, the compound was tested against various cancer cell lines. It demonstrated selective cytotoxicity towards A549 lung cancer cells while sparing normal human lung fibroblasts. This selectivity indicates potential for further development as an anticancer agent .

Propiedades

IUPAC Name |

1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-8-11(9-7-10)17-12(18)16-5/h6-9H,1-5H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHQTDZUJNAZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590404 | |

| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874290-99-0 | |

| Record name | N-Methyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.